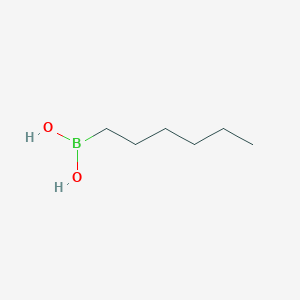

Hexylboronic Acid

Description

Properties

IUPAC Name |

hexylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15BO2/c1-2-3-4-5-6-7(8)9/h8-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSYDLCMCLCOCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325793 | |

| Record name | Hexylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16343-08-1 | |

| Record name | B-Hexylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16343-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexaneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016343081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexaneboronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HEXANEBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR36B824BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Alchemist's Bond: A Technical Guide to the Synthesis of Alkylboronic Acids

Introduction: The Enduring Allure of the Carbon-Boron Bond

In the landscape of modern organic chemistry, the carbon-boron bond stands as a cornerstone of synthetic versatility. Alkylboronic acids and their derivatives are not merely chemical curiosities; they are indispensable tools for the construction of complex molecular architectures that form the bedrock of numerous pharmaceuticals and advanced materials. Their unique reactivity, stability, and functional group tolerance have positioned them as prized building blocks in the synthetic chemist's arsenal. This guide provides an in-depth exploration of the historical evolution and current state-of-the-art in alkylboronic acid synthesis, offering researchers, scientists, and drug development professionals a comprehensive understanding of the core methodologies that have shaped this vibrant field. We will delve into the foundational discoveries, the revolutionary impact of hydroboration, the rise of sophisticated catalytic systems, and the dawn of novel radical and enzymatic approaches, providing not just protocols, but the scientific rationale that underpins them.

Chapter 1: The Genesis - Early Forays into Alkylboron Chemistry

The story of alkylboronic acids begins in the mid-19th century, a time of foundational discoveries in organic chemistry.

A Seminal Discovery: Frankland's Pioneering Synthesis

The first reported synthesis of a boronic acid dates back to 1860, when Edward Frankland, a pioneer in organometallic chemistry, prepared ethylboronic acid.[1] His two-stage process involved the reaction of diethylzinc with triethyl borate to form triethylborane, which was then oxidized in air to yield the desired ethylboronic acid.[1] While historically significant, this method's reliance on pyrophoric and sensitive organozinc reagents limited its broad applicability.

The Grignard Revolution: A More Accessible Path

The advent of Grignard reagents in the early 20th century provided a more practical and general route to alkylboronic acids. This method, which remains relevant today for certain applications, involves the reaction of an alkylmagnesium halide with a trialkyl borate, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis.[1][2][3][4] The core principle lies in the nucleophilic attack of the Grignard reagent on the electrophilic boron atom of the borate ester.

Sources

- 1. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 2. Persistent Boryl Radicals as Highly Reducing Photoredox Catalysts for Debrominative Borylations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkylboronic acid or boronate synthesis [organic-chemistry.org]

- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]

Introduction: The Role of Hexylboronic Acid in Modern Chemistry

An In-depth Technical Guide to the Fundamental Physicochemical Properties of Hexylboronic Acid

Hexylboronic acid, with its simple yet versatile structure, serves as a vital building block in fields ranging from organic synthesis to drug development. As a member of the organoborane class, its chemistry is dominated by the electron-deficient boron atom, which imparts unique Lewis acidity and the remarkable ability to form reversible covalent bonds with diols.[1][2] This property is fundamental to its application in glucose sensing, bioconjugation, and the design of targeted therapeutics.[3][4]

Unlike its more studied arylboronic acid counterparts, the n-hexyl aliphatic chain gives the molecule a distinct amphiphilic character, influencing its solubility, stability, and interaction with biological systems. This guide provides an in-depth exploration of the core physicochemical properties of hexylboronic acid, offering both quantitative data and the experimental context necessary for its effective application in research and development.

Core Molecular and Physical Properties

The fundamental identity of a chemical compound begins with its structure and basic physical constants. These parameters govern its behavior in both storage and application. Hexylboronic acid is a white, flaky solid under standard conditions.[5][6]

Data Summary: Key Physicochemical Properties

The following table consolidates the essential physical and chemical properties of hexylboronic acid from various chemical data repositories.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅BO₂ | [5][7][8] |

| Molecular Weight | 129.99 g/mol | [5][7][8] |

| Appearance | White to off-white flakes/powder | [5][6] |

| Melting Point | 88-90 °C | [5][7][9] |

| Boiling Point | 226.5 ± 23.0 °C (Predicted) | [5][7] |

| Density | 0.899 - 0.9 g/cm³ (Predicted) | [5][7] |

| Flash Point | 90.8 °C | [5][7] |

| LogP (Octanol/Water) | 2.49 | [7] |

Acidity and Aqueous Equilibria

The functionality of boronic acids is intrinsically linked to their behavior in aqueous solutions. Hexylboronic acid acts as a weak Lewis acid, not a Brønsted-Lowry acid. The boron atom accepts a hydroxide ion from water to form a tetrahedral boronate species, releasing a proton in the process.[1][10] This equilibrium is central to its use in sensors and for interaction with biological nucleophiles like serine residues in enzymes.[11]

The acidity is quantified by the pKa, which for hexylboronic acid is predicted to be approximately 10.35.[5] This value is influenced by the electron-donating nature of the hexyl group, which slightly decreases the Lewis acidity of the boron center compared to arylboronic acids.[2]

Caption: Equilibrium between trigonal hexylboronic acid and its tetrahedral boronate form in water.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a reliable method for empirically verifying the pKa of hexylboronic acid. The principle involves titrating a solution of the acid with a strong base and monitoring the pH change.

Expertise & Causality: Potentiometric titration is chosen for its direct measurement of proton activity (pH) as a function of added base, allowing for a precise determination of the half-equivalence point, where pH equals pKa. It is crucial to use deionized, CO₂-free water to prevent interference from carbonic acid.

Methodology:

-

Preparation: Prepare a 0.01 M solution of hexylboronic acid in CO₂-free deionized water. A co-solvent like methanol may be used if solubility is a concern, though this can slightly alter the apparent pKa.

-

Calibration: Calibrate a pH meter using standard buffers (e.g., pH 7.00, 10.00, 12.00) at the desired experimental temperature (e.g., 25 °C).

-

Titration Setup: Place a known volume (e.g., 50 mL) of the hexylboronic acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.1 mL) using a burette.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH value at the point where half of the acid has been neutralized (the half-equivalence point). This can be determined from the midpoint of the steepest part of the curve or by analyzing the first derivative of the curve.

Solubility Profile

The solubility of hexylboronic acid is dictated by its amphiphilic nature, possessing a nonpolar six-carbon alkyl chain and a polar boronic acid head group. This dual character allows for solubility in a range of solvents.

-

Water: Moderately soluble, reported as 2.5 g/100 mL.[5][7] This is sufficient for many biological applications but can be a limiting factor at higher concentrations.

-

Organic Solvents: Readily soluble in polar organic solvents like methanol.[5] Its solubility is generally high in ethers and ketones but low in nonpolar hydrocarbon solvents.[12]

Experimental Protocol: Shake-Flask Method for Solubility Determination

This is the gold-standard method for determining the solubility of a compound in a specific solvent.

Expertise & Causality: The shake-flask method ensures that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute, providing a true measure of saturation solubility. Maintaining a constant temperature is critical as solubility is highly temperature-dependent.

Methodology:

-

Preparation: Add an excess amount of solid hexylboronic acid to a known volume of the solvent of interest (e.g., water, methanol, chloroform) in a sealed, airtight flask. The excess solid ensures that saturation is achieved.

-

Equilibration: Agitate the flask in a temperature-controlled shaker or water bath (e.g., at 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

-

Sampling: Carefully withdraw a precise volume of the clear, saturated supernatant.

-

Quantification: Analyze the concentration of hexylboronic acid in the supernatant using a validated analytical technique, such as HPLC with UV detection or mass spectrometry.

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

Stability and Handling

While generally stable, hexylboronic acid requires careful handling and storage due to two primary sensitivities: dehydration and oxidation.

-

Dehydration to Boroxine: Like many boronic acids, hexylboronic acid can lose water to form a cyclic trimeric anhydride known as a boroxine.[1] This is a reversible equilibrium process. The presence of varying amounts of this anhydride is common in commercial samples.[8][13]

-

Air and Moisture Sensitivity: It is described as air-sensitive and hygroscopic.[5][13] This necessitates storage under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[5][7] Recommended storage conditions range from 0-6 °C to freezer storage under -20°C.[5][7]

-

Oxidative Stability: Boronic acids can be susceptible to oxidation, particularly in biological contexts where reactive oxygen species are present.[14] While alkylboronic acids are generally more stable than their aryl counterparts, this potential degradation pathway should be considered in experimental design.

Caption: Reversible dehydration of hexylboronic acid to its cyclic boroxine anhydride.

Analytical Characterization and Purification

Ensuring the purity and identity of hexylboronic acid is critical for reproducible research. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose.

Workflow: Purity Analysis by Reverse-Phase HPLC

This workflow outlines a general approach for separating hexylboronic acid from potential impurities, including its boroxine anhydride.

Expertise & Causality: Reverse-phase HPLC is ideal for separating compounds based on hydrophobicity. The hexyl chain provides sufficient retention on a C18 column. An acidic mobile phase is often used to suppress the ionization of the boronic acid group, leading to sharper peaks and better-defined retention times. MaxPeak™ Premier columns can be beneficial as they reduce secondary interactions between the boronic acid and the metal surfaces of the column hardware.[15]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 4. mdpi.com [mdpi.com]

- 5. chembk.com [chembk.com]

- 6. strem.com [strem.com]

- 7. Hexylboronic acid | CAS#:16343-08-1 | Chemsrc [chemsrc.com]

- 8. Hexylboronic Acid (contains varying amounts of Anhydride) | C6H15BO2 | CID 351064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. hexylboronic acid - 16343-08-1 - Structure, Synthesis, Properties [organoborons.com]

- 10. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. Hexylboronic Acid | 16343-08-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. waters.com [waters.com]

hexylboronic acid CAS number and molecular weight

An In-depth Technical Guide to Hexylboronic Acid for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of hexylboronic acid, a versatile organoboron compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer actionable insights grounded in established chemical principles. We will delve into its core properties, synthesis, and pivotal applications, with a particular focus on its role in modern synthetic organic chemistry.

Core Properties and Identification

Hexylboronic acid (also known as n-hexylboronic acid) is an alkylboronic acid that has become an indispensable tool in carbon-carbon bond formation. Its stability, ease of handling compared to other organometallics, and specific reactivity make it a valuable reagent.

Understanding its fundamental physicochemical properties is the first step in its effective application. The data below is compiled from various chemical suppliers and databases, providing a consistent reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 16343-08-1 | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₅BO₂ | [1][2][3] |

| Molecular Weight | 129.99 g/mol | [1][2][3][5] |

| Melting Point | 88-90 °C | [3][4] |

| Boiling Point | 226.5 ± 23.0 °C at 760 mmHg | [3][4] |

| Density | 0.9 ± 0.1 g/cm³ | [3][4] |

| Appearance | White to pale cream crystalline powder | [6] |

| IUPAC Name | hexylboronic acid | [1][2] |

Safety and Handling: Hexylboronic acid is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling. It should be stored in a cool, dry place away from oxidizing agents.

Synthesis of Alkylboronic Acids

The synthesis of boronic acids is a well-established field. While many boronic acids are commercially available, understanding their synthesis provides context for their reactivity and potential impurities. Common methods include the reaction of Grignard or organolithium reagents with trialkyl borates, followed by acidic hydrolysis.[7]

A more modern and highly versatile method is the Miyaura borylation, which involves the palladium-catalyzed coupling of organic halides with a diboron reagent, such as bis(pinacolato)diboron.[7][8] This method offers excellent functional group tolerance.

Caption: Synthesis of Hexylboronic Acid via Grignard Pathway.

The Suzuki-Miyaura Coupling: A Cornerstone Application

Hexylboronic acid is most renowned for its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, a transformative process in academic and industrial chemistry.[9][10] The C(sp³)–C(sp²) variant, which couples alkylboron reagents with aryl halides, is particularly valuable in pharmaceutical development for increasing the sp³ character of drug candidates.[9]

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling is a foundational concept in organometallic chemistry. It involves three primary steps:

-

Oxidative Addition: A low-valent Palladium(0) catalyst reacts with the organohalide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[10]

-

Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species (-B(OH)₃⁻).[11] This boronate then exchanges its organic group (the hexyl group in this case) with the halide on the Pd(II) complex.

-

Reductive Elimination: The two organic groups (R¹ and the hexyl group) on the Pd(II) center couple and are eliminated from the metal, forming the final C-C bond (R¹-Hexyl). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Field-Proven Experimental Protocol

This protocol provides a robust, self-validating methodology for a typical C(sp³)–C(sp²) Suzuki-Miyaura coupling using hexylboronic acid.

Objective: To synthesize 1-hexyl-4-methoxybenzene from 4-bromoanisole and hexylboronic acid.

Materials:

-

Hexylboronic acid (1.2 equivalents)

-

4-Bromoanisole (1.0 equivalent)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

Tricyclohexylphosphine [PCy₃] (4 mol%)

-

Potassium phosphate tribasic (K₃PO₄) (2.0 equivalents)

-

Toluene (solvent)

-

Deionized water

Procedure:

-

Inert Atmosphere Preparation: To an oven-dried Schlenk flask, add 4-bromoanisole, hexylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.

-

Causality Insight: The use of an inert atmosphere (e.g., Argon or Nitrogen) is critical. The Pd(0) species, which is the active catalyst, is readily oxidized by atmospheric oxygen, which would inhibit the catalytic cycle.

-

-

Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add degassed toluene and a small amount of degassed water via syringe.

-

Causality Insight: Solvents must be degassed to remove dissolved oxygen. The addition of water can sometimes accelerate the reaction, particularly the dissolution of the inorganic base.

-

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification & Validation: Filter the solution and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Self-Validation: The integrity of the protocol is confirmed by characterizing the final product. Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure and purity of the 1-hexyl-4-methoxybenzene. The expected yield should be in the range of 75-95%.

-

Broader Applications in Drug Discovery and Materials Science

While the Suzuki coupling is its primary application, the unique properties of the boronic acid moiety have led to its use in several other advanced fields.

-

Drug Development: The boron atom in boronic acids can form reversible covalent bonds with active site serines in enzymes, making them effective enzyme inhibitors.[8] Bortezomib, an FDA-approved anticancer drug, contains a boronic acid functional group that is key to its mechanism of blocking proteasomes.[8][12] The incorporation of alkylboronic acids like hexylboronic acid can be used to tune the lipophilicity and pharmacokinetic properties of drug candidates.[12]

-

Bioconjugation and Sensors: Boronic acids are known to form reversible covalent complexes with diols, a structure found in many biological molecules like saccharides (sugars).[8][13] This property is exploited to create sensors for glucose detection and for bioconjugation techniques to attach biomolecules to surfaces or other molecules.[13][14]

-

Polymer Chemistry: Hexylboronic acid can be incorporated into polymers to create materials with unique properties, such as enhanced thermal stability or stimuli-responsive behavior.[14]

Conclusion

Hexylboronic acid is more than just a chemical reagent; it is a precision tool that enables the construction of complex molecular architectures. Its central role in the Suzuki-Miyaura coupling, combined with growing applications in medicinal chemistry and materials science, solidifies its importance for advanced research. By understanding its fundamental properties, synthesis, and the mechanistic details of its reactivity, scientists can fully leverage its potential to drive innovation in drug discovery and beyond.

References

-

PubChem. (n.d.). Hexylboronic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemsrc.com. (2023). Hexylboronic acid Price from Supplier Brand ThermoFisher. Retrieved from [Link]

-

Chemsrc.com. (n.d.). Hexylboronic acid | CAS#:16343-08-1. Retrieved from [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 6(9), 6246–6250. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organoboron.com. (n.d.). hexylboronic acid - 16343-08-1. Retrieved from [Link]

-

Doucet, H. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry, 2008(12), 2013-2030. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hexylphenylboronic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615. Retrieved from [Link]

-

Jayarama, S., et al. (2018). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 23(10), 2667. Retrieved from [Link]

-

Silva, L. F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2543. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2021). Design and discovery of boronic acid drugs. Future Medicinal Chemistry, 13(2), 177-200. Retrieved from [Link]

-

Grassi, J., et al. (2022). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 27(19), 6524. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of MIDA Boronates from Boronic Acids and MIDA Anhydride. Retrieved from [Link]

Sources

- 1. Hexylboronic Acid (contains varying amounts of Anhydride) | C6H15BO2 | CID 351064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Hexylboronic acid, 97% | Fisher Scientific [fishersci.ca]

- 3. Hexylboronic acid Price from Supplier Brand ThermoFisher on Chemsrc.com [m.chemsrc.com]

- 4. Hexylboronic acid | CAS#:16343-08-1 | Chemsrc [chemsrc.com]

- 5. 16343-08-1 | Hexylboronic acid - AiFChem [aifchem.com]

- 6. B22446.09 [thermofisher.cn]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boronic acid - Wikipedia [en.wikipedia.org]

- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. chemimpex.com [chemimpex.com]

A Technical Guide to the Spectroscopic Characterization of Hexylboronic Acid by Nuclear Magnetic Resonance (NMR)

Abstract

This technical guide provides a comprehensive overview of the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of hexylboronic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H, ¹³C, and ¹¹B NMR spectroscopy as applied to this versatile organoboron compound. We will explore the theoretical underpinnings of NMR for alkylboronic acids, present detailed experimental protocols designed to overcome common challenges such as oligomerization, and provide an in-depth analysis of the expected spectral features. This guide aims to serve as a definitive resource for the robust and reliable spectroscopic characterization of hexylboronic acid.

Introduction: The Significance of Hexylboronic Acid

Hexylboronic acid, a member of the alkylboronic acid family, is a compound of increasing interest in organic synthesis and medicinal chemistry. Its utility stems from the unique properties of the boronic acid functional group, which can participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Furthermore, the ability of boronic acids to reversibly form covalent bonds with diols makes them valuable synthons for the development of sensors, drug delivery systems, and functional materials.

Accurate and unambiguous characterization of hexylboronic acid is paramount to ensure its purity and to verify its structure before use in sensitive applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and informative analytical technique for this purpose, providing detailed insights into the molecular framework at the atomic level.

Foundational Principles of NMR for Hexylboronic Acid Characterization

NMR spectroscopy relies on the magnetic properties of atomic nuclei. For hexylboronic acid (C₆H₁₅BO₂), the key nuclei of interest are:

-

¹H (Proton): With a natural abundance of nearly 100% and a high gyromagnetic ratio, ¹H NMR is highly sensitive and provides a wealth of information about the number of different types of protons, their chemical environments, and their connectivity.

-

¹³C (Carbon-13): While having a low natural abundance (~1.1%), ¹³C NMR is invaluable for mapping the carbon skeleton of the molecule.

-

¹¹B (Boron-11): With a natural abundance of approximately 80.1%, the ¹¹B nucleus is readily observable by NMR and provides direct information about the chemical environment and hybridization state of the boron atom.[1][2]

A significant challenge in the NMR analysis of boronic acids is their propensity to form cyclic trimers known as boroxines through dehydration.[3] This oligomerization can lead to broadened signals and complex, often uninterpretable, spectra.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

To obtain high-quality, interpretable NMR spectra of hexylboronic acid, careful sample preparation is crucial to prevent the formation of boroxines.

Recommended Solvent and Sample Preparation

The use of a coordinating deuterated solvent is highly recommended to break up the boroxine trimers and obtain sharp NMR signals.[3] Methanol-d₄ (CD₃OD) is an excellent choice as the methanol molecules will coordinate to the boron center, disrupting the B-O-B linkages of the boroxine.

Step-by-Step Protocol:

-

Weigh approximately 5-10 mg of hexylboronic acid directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of methanol-d₄ to the NMR tube.

-

Cap the tube and gently agitate until the sample is fully dissolved. A brief sonication can aid in dissolution if necessary.

-

The sample is now ready for NMR analysis. It is advisable to acquire the spectra promptly after preparation.

For ¹¹B NMR spectroscopy, the use of quartz NMR tubes is recommended to avoid a broad background signal from the borosilicate glass of standard NMR tubes.[1]

Analysis and Interpretation of NMR Spectra

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of hexylboronic acid is expected to show distinct signals corresponding to the different protons of the hexyl chain. The hydroxyl protons of the B(OH)₂ group will likely undergo rapid exchange with the deuterated solvent (CD₃OD) and thus may not be observed, or may appear as a very broad, low-intensity signal.

Based on general principles of ¹H NMR and data from analogous compounds, the following assignments can be predicted:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6 (CH₃) | ~ 0.9 | Triplet (t) | 3H |

| H-2 to H-5 (-(CH₂)₄-) | ~ 1.3 - 1.4 | Multiplet (m) | 8H |

| H-1 (-CH₂-B) | ~ 0.8 | Triplet (t) | 2H |

Note: The chemical shifts are predictions and may vary slightly based on the specific experimental conditions. The data for the pinacol ester of a related boronic ester shows the alpha-protons at a similar upfield region.

Causality Behind the Chemical Shifts:

-

The terminal methyl group (H-6) is the most shielded and therefore appears at the lowest chemical shift (furthest upfield).

-

The methylene protons of the alkyl chain (H-2 to H-5) have similar chemical environments and are expected to overlap, forming a complex multiplet.

-

The protons on the carbon adjacent to the boron atom (H-1) are slightly deshielded compared to the other methylene groups due to the electronegativity of the boronic acid moiety, but still reside in the aliphatic region.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of hexylboronic acid will provide a single peak for each unique carbon atom in the molecule. A key feature of the ¹³C NMR of boronic acids is the difficulty in observing the carbon atom directly bonded to the boron. This is due to quadrupolar broadening caused by the adjacent ¹¹B nucleus (a quadrupolar nucleus with a spin I = 3/2).[2]

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-6 (CH₃) | ~ 14 |

| C-5 | ~ 23 |

| C-4 | ~ 32 |

| C-3 | ~ 24 |

| C-2 | ~ 32 |

| C-1 (-CH₂-B) | Signal may be broad and difficult to observe |

Note: Predicted chemical shifts are based on typical values for n-alkyl chains and data from related alkyl boronate esters.

Diagram: Molecular Structure of Hexylboronic Acid

Caption: Molecular structure of hexylboronic acid with carbon numbering.

¹¹B NMR Spectroscopy: A Direct Probe of the Boron Center

¹¹B NMR spectroscopy is a powerful tool for directly observing the boron nucleus and confirming the presence and nature of the boronic acid functional group. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination number and electronic environment.

For a tricoordinate alkylboronic acid (sp² hybridized boron), the ¹¹B chemical shift is expected to appear in the range of δ 28-34 ppm . The formation of a tetracoordinate boronate species (sp³ hybridized boron), for example, through coordination with a solvent molecule or deprotonation at high pH, would result in a significant upfield shift to approximately δ 5-9 ppm .[1]

When dissolved in methanol-d₄, an equilibrium between the tricoordinate boronic acid and a tetracoordinate methanol adduct may exist, potentially leading to a single, averaged signal or two distinct signals depending on the rate of exchange. However, for a simple alkylboronic acid, the tricoordinate species is expected to be predominant.

Diagram: NMR Workflow for Hexylboronic Acid Characterization

Caption: A streamlined workflow for the NMR characterization of hexylboronic acid.

Data Synthesis and Structural Confirmation

The collective data from ¹H, ¹³C, and ¹¹B NMR spectroscopy provides a self-validating system for the confirmation of the structure of hexylboronic acid.

-

¹H NMR confirms the presence and connectivity of the hexyl chain, with the integration values corresponding to the number of protons in each distinct environment.

-

¹³C NMR verifies the carbon backbone of the hexyl group.

-

¹¹B NMR provides unequivocal evidence for the boronic acid functionality and its trigonal planar geometry.

The absence of significant impurity peaks in all three spectra is a strong indicator of the sample's purity. By integrating the information from these complementary NMR experiments, a high degree of confidence in the structural assignment and purity of hexylboronic acid can be achieved.

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive characterization of hexylboronic acid. Through the judicious selection of experimental conditions, particularly the use of a coordinating solvent like methanol-d₄, the challenges associated with the analysis of boronic acids can be effectively overcome. A combined ¹H, ¹³C, and ¹¹B NMR approach provides a detailed and unambiguous confirmation of the molecular structure and purity, which is essential for its successful application in research and development.

References

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Online Forum Post]. Available at: [Link]

-

Valenzuela, F. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. Available at: [Link]

-

Cole, T. E. ¹¹B NMR Chemical Shifts. San Diego State University. Available at: [Link]

-

Widdifield, C. M., et al. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(15), 5047-5059. Available at: [Link]

Sources

Introduction: The Vibrational Fingerprint of a Versatile Functional Group

An In-Depth Technical Guide to the Infrared Spectroscopy of Alkylboronic Acids

Alkylboronic acids (R-B(OH)₂) are a cornerstone of modern organic chemistry and medicinal chemistry, celebrated for their role in Suzuki-Miyaura cross-coupling reactions, their utility as sensors, and their emergence as potent pharmaceutical agents. The precise characterization of these molecules is paramount, and Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming their structure, assessing purity, and understanding their intermolecular interactions. This guide offers a detailed exploration of the principles and practices of applying IR spectroscopy to the study of alkylboronic acids, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide a framework for interpreting the rich vibrational information these compounds provide.

The Structural Foundation: Dimerization and Hydrogen Bonding

To accurately interpret the IR spectrum of an alkylboronic acid, one must first appreciate its solid-state structure. Alkylboronic acids rarely exist as isolated monomers in the condensed phase. Instead, they readily form stable, hydrogen-bonded dimers.[1][2] This dimerization is the single most influential factor governing the appearance of their IR spectra, particularly in the hydroxyl stretching region.

Computational studies have shown that a doubly hydrogen-bonded, planar (or near-planar) conformer is the most stable arrangement for the boronic acid dimer.[1][2] This structure involves two boronic acid molecules oriented in a head-to-tail fashion, with the hydroxyl groups of one molecule forming strong hydrogen bonds with the hydroxyl groups of the other.

This strong intermolecular interaction significantly affects the vibrational frequencies of the participating O-H bonds, leading to characteristic spectral features that serve as a primary diagnostic tool.

Decoding the Spectrum: Characteristic Vibrational Modes

The IR spectrum of an alkylboronic acid is a composite of vibrations from its alkyl chain, the B-O bonds, and the crucial B(OH)₂ moiety. The most diagnostic bands are those associated with the boronic acid group itself.

O-H Stretching Region (ν O-H): The Signature of Dimerization

-

Region: ~3600 cm⁻¹ to 2500 cm⁻¹

-

Appearance: A very strong and exceptionally broad absorption band.

-

Causality: In a hypothetical, non-hydrogen-bonded ("free") monomer, the O-H stretch would appear as a sharp, intense peak around 3600-3650 cm⁻¹.[3] However, the strong hydrogen bonding in the dimer weakens the O-H covalent bond, lowering its vibrational frequency (a red-shift).[4] Because the sample contains a vast population of dimers with slightly different hydrogen bond strengths and environments, the result is not a single sharp peak but a broad envelope of overlapping absorptions.[3][5] This broad band, often spanning hundreds of wavenumbers, is one of the most recognizable features of a carboxylic acid or boronic acid IR spectrum.[6]

B-O Asymmetric Stretching (ν B-O): The Boron Fingerprint

-

Region: ~1380 cm⁻¹ to 1310 cm⁻¹

-

Appearance: A very strong, often sharp, absorption.

-

Causality: This band arises from the asymmetric stretching of the B-O single bonds within the trigonal planar BO₃ unit (approximating the C-B(O)₂ core).[7][8] Its high intensity is due to the large change in dipole moment during this vibration, a consequence of the significant electronegativity difference between boron and oxygen. This peak is highly characteristic and is a primary indicator for the presence of the boronic acid functionality.[9][10]

C-H Stretching (ν C-H): The Alkyl Backbone

-

Region: ~3000 cm⁻¹ to 2850 cm⁻¹

-

Appearance: Multiple sharp peaks of medium to strong intensity.

-

Causality: These absorptions correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the alkyl (sp³) portion of the molecule. They are typically seen just to the right of 3000 cm⁻¹ and are often superimposed on the broad O-H band. While not unique to boronic acids, their presence confirms the alkyl nature of the compound.

In-Plane B-O-H Bending (δ B-O-H)

-

Region: ~1200 cm⁻¹ to 1150 cm⁻¹

-

Appearance: Medium to strong absorption.

-

Causality: This band is attributed to the in-plane bending or deformation of the B-O-H angle. It is a reliable indicator of the boronic acid group.[11]

Other Key Vibrations

-

Out-of-Plane B-O-H Bending (γ B-O-H): A broad absorption of medium intensity often found around 800-600 cm⁻¹.

-

B-C Stretching (ν B-C): This vibration is typically weaker and appears in the 1100-1000 cm⁻¹ region.[12] Its identification can sometimes be complicated by overlapping with other bands.

Data Summary Table

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Key Characteristics |

| O-H Stretch (H-bonded) | 3600 - 2500 | Strong, Very Broad | The hallmark of a boronic acid dimer; often overlaps C-H stretches.[6] |

| C-H Stretch (Alkyl) | 3000 - 2850 | Medium - Strong | Sharp peaks confirming the sp³ C-H bonds. |

| B-O Asymmetric Stretch | 1380 - 1310 | Very Strong | A primary, highly diagnostic "fingerprint" for the B(OH)₂ group.[7][8] |

| B-O-H In-Plane Bend | 1200 - 1150 | Medium - Strong | Confirms the presence of the hydroxyls attached to boron.[11] |

| B-C Stretch | 1100 - 1000 | Weak - Medium | Confirms the alkyl-boron bond.[12] |

A Guide to Spectral Interpretation: A Self-Validating System

Interpreting the spectrum of a potential alkylboronic acid involves a logical, step-by-step confirmation of these key features. The presence of the entire set of characteristic bands provides a self-validating confirmation of the structure.

Distinguishing from Related Compounds:

-

Boronic Esters (R-B(OR')₂): These will lack the characteristic broad O-H stretch. They will still show a strong B-O stretch, but its position may shift.[13]

-

Boroxines ([RBO]₃): These are cyclic anhydrides of boronic acids. They will also be devoid of the O-H band and show characteristic boroxine ring vibrations, often below 800 cm⁻¹.[9][10] The strong B-O stretch is still present.

Experimental Protocols: Ensuring Data Integrity

The quality of an IR spectrum is critically dependent on proper sample preparation. For solid alkylboronic acids, the primary goal is to minimize light scattering by reducing the particle size of the sample to below the wavelength of the incident IR radiation.[14]

Protocol 1: KBr Pellet Preparation (Transmission)

This is a classic and reliable method for obtaining high-quality spectra of solids.

-

Drying: Gently heat potassium bromide (KBr) powder in an oven (~110 °C) for several hours to remove any adsorbed water, which has a strong, broad IR signal. Store the dried KBr in a desiccator.[14]

-

Sample Grinding: Place ~1-2 mg of the alkylboronic acid sample into a clean, dry agate mortar. Grind the sample with a pestle for 1-2 minutes until it becomes a fine, fluffy powder. The causality here is critical: large crystals will scatter infrared light, causing distorted, sloping baselines and broadened peaks (the Christiansen effect).[14]

-

Mixing: Add ~100-200 mg of the dried KBr powder to the mortar. Gently mix and grind the sample and KBr together for another minute to ensure a homogeneous mixture.

-

Pellet Pressing: Transfer the powder mixture to a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for 2-3 minutes.

-

Inspection: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor grinding, insufficient pressure, or moisture contamination.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder. First, run a background spectrum with an empty sample compartment. Then, run the sample spectrum. The instrument software will automatically ratio the sample to the background to produce the final absorbance or transmittance spectrum.

Protocol 2: Attenuated Total Reflectance (ATR-FTIR)

ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for high-throughput analysis.[15][16]

-

Crystal Cleaning: Before analysis, clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe to remove any residue from previous samples.

-

Background Scan: With the clean, empty crystal, apply the ATR pressure arm and acquire a background spectrum. This is a critical self-validation step, as it accounts for the absorbance of the crystal itself and the ambient atmosphere (CO₂, H₂O).

-

Sample Application: Place a small amount of the solid alkylboronic acid powder directly onto the center of the ATR crystal.

-

Apply Pressure: Lower the pressure arm to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to obtaining reproducible results.

-

Data Acquisition: Collect the sample spectrum. The resulting spectrum is typically displayed in absorbance units.

Advanced Topics and Applications

-

Computational Spectroscopy: Density Functional Theory (DFT) calculations are increasingly used to predict vibrational frequencies.[9][10][17] Comparing experimental spectra to computationally predicted spectra can provide unambiguous assignments for complex vibrational modes and confirm structural hypotheses.[18][19]

-

Drug Development: In pharmaceutical development, FTIR is an invaluable tool for solid-state characterization. It can be used to identify different polymorphic forms of a boronic acid-containing active pharmaceutical ingredient (API), which can have different physical properties and bioavailability. It is also used to monitor for degradation, such as the dehydration of a boronic acid to its boroxine anhydride.

Conclusion

Infrared spectroscopy is a powerful and accessible technique for the structural elucidation of alkylboronic acids. A thorough understanding of their tendency to form strong hydrogen-bonded dimers is fundamental to interpretation. By systematically identifying the key vibrational bands—the broad O-H stretch, the intense B-O stretch, and the characteristic B-O-H bending modes—researchers can confidently confirm the presence of this vital functional group. Adherence to rigorous experimental protocols ensures the acquisition of high-quality, reproducible data, making IR spectroscopy an indispensable tool in both synthetic chemistry and pharmaceutical science.

References

-

D. A. Slanina, J. English, and W. R. Dichtel, "Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks," Chemistry of Materials, 2014.

-

D. Peak, G. W. Luther, and D. L. Sparks, "ATR-FTIR Spectroscopic Studies of Boric Acid Adsorption on Hydrous Ferric Oxide," Geochimica et Cosmochimica Acta, 2003.

-

Y. H. Lin, C. L. Wang, and C. W. Kai, "Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts," Catalysts, 2020.

-

J. A. Faniran and H. F. Shurvell, "Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate," Canadian Journal of Chemistry, 1968.

-

A. N. de Almeida, et al., "Vibrational Properties of Bulk Boric Acid 2A and 3T Polymorphs and Their Two-Dimensional Layers: Measurements and Density Functional Theory Calculations," The Journal of Physical Chemistry A, 2018.

-

C. F. G. C. Geraldes, et al., "Determination of isotopic ratio of boron in boric acid solutions by ATR–FTIR spectroscopy," Journal of Solution Chemistry, 2012.

-

Y. Kubo, et al., "Boronate self-assemblies with embedded Au nanoparticles: Preparation, characterization and their catalytic activities for the reduction of nitroaromatic compounds," Chemical Communications, 2011.

-

D. A. Slanina, J. English, and W. R. Dichtel, "Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks," ResearchGate, 2014.

-

J. A. Faniran and H. F. Shurvell, "Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate," Canadian Science Publishing, 1968.

-

T. Mondal and A. K. Banthia, "FTIR spectrum of boric acid," ResearchGate, 2005.

-

D. Peak, G. Luther, D. Sparks, "Figure 4 from ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide," Semantic Scholar, 2003.

-

G. Dikmen and Ö. Alver, "VIBRATIONAL STUDIES OF MONOMER, DIMER AND TRIMER STRUCTURES OF 4-CARBOXY PHENYLBORONIC ACID," DergiPark, 2021.

-

M. Bar-shimon, et al., "FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom)," ResearchGate, 2015.

-

"Sample preparation for FT-IR," University of the West Indies, N.d.

-

"Preparing a sample for infrared spectroscopy," Royal Society of Chemistry, 2016.

-

"IR Spectroscopy of Solids," University of Colorado Boulder, N.d.

-

"The Ideal Samples for Analyzing Using Infrared Spectroscopy," AZoM, 2019.

-

"Infrared Spectrometry," Michigan State University Department of Chemistry, N.d.

-

J. D. Larkin, et al., "Structure of the boronic acid dimer and the relative stabilities of its conformers," The Journal of Physical Chemistry A, 2006.

-

"Signal characteristics - shape," Khan Academy, N.d.

-

"INFRARED SPECTROSCOPY (IR)," University of South Florida, N.d.

-

"Introduction to IR Spectra," UCLA - WebSpectra, N.d.

-

"IR spectra and hydrogen bonds," Chemistry Stack Exchange, 2016.

-

J. D. Larkin, et al., "Structure of the Boronic Acid Dimer and the Relative Stabilities of Its Conformers," ACS Publications, 2006.

-

S. M. J. Rogge, et al., "A Critical Assessment on Calculating Vibrational Spectra in Nanostructured Materials," ACS Publications, 2021.

-

"Computational Vibrational Spectroscopy," ResearchGate, 2022.

Sources

- 1. Structure of the boronic acid dimer and the relative stabilities of its conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Introduction to IR Spectra [webspectra.chem.ucla.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Khan Academy [khanacademy.org]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. mdpi.com [mdpi.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. eng.uc.edu [eng.uc.edu]

- 15. researchgate.net [researchgate.net]

- 16. Figure 4 from ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide | Semantic Scholar [semanticscholar.org]

- 17. Vibrational Properties of Bulk Boric Acid 2A and 3T Polymorphs and Their Two-Dimensional Layers: Measurements and Density Functional Theory Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Critical Assessment on Calculating Vibrational Spectra in Nanostructured Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Chemical Nature of Hexylboronic Acid: A Double-Edged Sword

An In-depth Technical Guide to the Stability and Storage of Hexylboronic Acid

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success of experimental outcomes. Hexylboronic acid, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, is no exception. Its utility is directly linked to its purity and stability. This guide provides a comprehensive overview of the factors influencing the stability of hexylboronic acid and outlines best practices for its storage and handling to ensure its optimal performance in your research endeavors.

Hexylboronic acid, with its C-B bond, is a versatile reagent. However, the very nature of its structure also presents inherent stability challenges. The empty p-orbital on the boron atom makes it a Lewis acid and susceptible to nucleophilic attack, while the C-B bond itself can be prone to cleavage under certain conditions.[1] Understanding these characteristics is fundamental to mitigating degradation.

Two primary degradation pathways are of significant concern for hexylboronic acid and other alkylboronic acids:

-

Dehydration to Boroxines: A common and reversible process where three molecules of boronic acid condense to form a six-membered boroxine ring, releasing three molecules of water.[2][3][4][5] This equilibrium is highly sensitive to the presence of water.

-

Oxidative Deboronation: An irreversible process where the carbon-boron bond is cleaved by oxidation, converting the boronic acid into an alcohol (hexanol) and boric acid.[6][7] Aliphatic boronic acids are generally more susceptible to oxidation than their aryl counterparts.[1]

The Boronic Acid-Boroxine Equilibrium: A Dynamic Challenge

The trimerization of hexylboronic acid into its corresponding boroxine is a critical factor to manage. While the boroxine can often serve as a source of the monomeric boronic acid in situ during a reaction, its presence means the effective concentration of the active reagent is lower than what was weighed out, potentially impacting reaction kinetics and stoichiometry.[5]

The equilibrium between the boronic acid and the boroxine is influenced by several factors:

| Factor | Influence on Equilibrium | Rationale |

| Water Content | Shifts equilibrium towards the boronic acid | The reaction is a dehydration; by Le Chatelier's principle, adding water drives the equilibrium to the starting material.[5][8] |

| Solvent | Non-polar, aprotic solvents favor boroxine formation | Polar, protic, or Lewis basic solvents can stabilize the boronic acid monomer.[5] |

| Temperature | Heating can drive off water, favoring boroxine formation | This is a common method for intentionally synthesizing boroxines.[9] |

| Concentration | Higher concentrations shift the equilibrium towards the boroxine | The formation of the trimer is favored at higher concentrations of the monomer.[5] |

The following diagram illustrates the reversible nature of this equilibrium:

Caption: The reversible equilibrium between hexylboronic acid and its boroxine trimer.

Oxidative Instability: An Irreversible Degradation Pathway

Oxidative degradation of boronic acids is a significant concern, particularly in biological applications or reactions exposed to air for extended periods.[6][10][11] The C-B bond of alkylboronic acids is susceptible to cleavage by various oxidizing agents, including atmospheric oxygen, especially in the presence of base, heat, or a palladium catalyst.[12][13] This process is irreversible and leads to a loss of the desired starting material.

The general mechanism involves the attack of a nucleophilic oxidizing species on the boron atom, followed by a 1,2-migration of the alkyl group from the boron to the oxygen atom, and subsequent hydrolysis to yield the alcohol and boric acid.[6]

Caption: Simplified pathway of oxidative deboronation of hexylboronic acid.

Recommended Storage and Handling Protocols

To minimize degradation and ensure the long-term stability of hexylboronic acid, the following storage and handling protocols are recommended, based on a synthesis of safety data sheet recommendations and established best practices for boronic acids.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (-20°C to 8°C) | Reduces the rate of potential degradation pathways.[14][15][16][17] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidation and boroxine formation.[14][18] |

| Container | Tightly sealed, opaque container | Prevents ingress of moisture and air.[14][19][20][21] Opaque containers protect from light, which can potentially accelerate degradation. |

| Location | Dry, well-ventilated area away from incompatible materials | Prevents accidental contact with substances that could cause degradation.[14][20][22] |

Incompatible Materials

Hexylboronic acid should be stored separately from the following:

-

Strong oxidizing agents: Can lead to rapid and potentially hazardous oxidative degradation.[14]

-

Strong acids: Can potentially promote protodeboronation.[14]

-

Strong bases: While often used in reactions, prolonged storage in basic conditions can accelerate degradation.[23]

Handling Procedures

-

Work under an inert atmosphere: Whenever possible, handle hexylboronic acid in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.[16]

-

Use dry solvents and reagents: Ensure that all solvents and other reagents used with hexylboronic acid are anhydrous to prevent hydrolysis of the boroxine back to the monomer, which can affect stoichiometry if not accounted for.

-

Minimize exposure to heat and light: Avoid unnecessary heating and exposure to direct sunlight.[20]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[17][18][22]

Analytical Workflows for Quality Control

Regularly assessing the purity of hexylboronic acid is crucial. The following experimental protocols provide a framework for quality control.

Protocol 1: Quantification of Boroxine Content by ¹H NMR

This protocol allows for the determination of the monomer-to-boroxine ratio.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the hexylboronic acid sample and dissolve it in 0.6 mL of an aprotic deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Spectrum Acquisition: Acquire a standard ¹H NMR spectrum.

-

Analysis: Identify the distinct signals corresponding to the α-protons of the hexyl group in both the monomeric boronic acid and the boroxine trimer. Integrate these signals.

-

Calculation: The ratio of the integrals provides the relative amounts of the two species.

-

Confirmation (Optional): Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the boroxine should decrease or disappear as the equilibrium shifts back to the monomer.[5]

Protocol 2: Purity Assessment by Reversed-Phase HPLC

This protocol is for determining the overall purity and detecting potential degradation products like hexanol.

Methodology:

-

Column: C18 reversed-phase column (e.g., Acquity BEH C18).[24]

-

Mobile Phase: A gradient of acetonitrile and a suitable aqueous buffer (e.g., 10 mM ammonium acetate).[24] The use of highly basic mobile phases (pH > 12) can sometimes be necessary to stabilize boronic acid esters on the column, though this may not be required for the free acid.[25][26]

-

Sample Preparation: Dissolve a known concentration of hexylboronic acid in the initial mobile phase composition. Aprotic solvents like acetonitrile are often suitable for sample preparation to minimize on-column degradation.[25]

-

Injection and Analysis: Inject the sample and run the gradient method.

-

Detection: Use UV detection at a suitable wavelength or, for more definitive identification, Mass Spectrometry (MS).

-

Quantification: Determine purity by peak area percentage. The presence of hexanol can be confirmed by comparing the retention time with a standard.

Conclusion: Ensuring the Integrity of a Key Synthetic Building Block

The stability of hexylboronic acid is a manageable challenge with a proper understanding of its degradation pathways and the implementation of rigorous storage and handling protocols. By controlling its exposure to water, oxygen, heat, and light, researchers can significantly extend its shelf life and ensure its reactivity and purity for their synthetic applications. Regular analytical monitoring provides the ultimate assurance of quality, enabling more reliable and reproducible research outcomes.

References

-

Covalent organic framework - Wikipedia. (n.d.). Retrieved from [Link]

-

Tawa, G. J., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(45), 12423–12431. Retrieved from [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

- Various Authors. (2023). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Various Journals.

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

- American Chemical Society. (2016). Boron Chemistry: An Overview. ACS Symposium Series.

-

Korich, A. L., & Iovine, P. M. (2010). Boroxine chemistry and applications: A perspective. Dalton Transactions, 39(5), 1423–1431. Retrieved from [Link]

-

Blog. (n.d.). What are the analytical methods for determining the purity of Boric acid - 10B?. Retrieved from [Link]

- Ishihara, K., & Yamamoto, H. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Heterocycles, 87(5), 989-1020.

-

U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]

-

Raines, R. T., & coworkers. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020894118. Retrieved from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

Raines, R. T., & coworkers. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). Retrieved from [Link]

-

Various Authors. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 113-120. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(14), 5038-5044. Retrieved from [Link]

-

Various Authors. (2020). Order of thermodynamic stability of representative boronic esters. The Journal of Organic Chemistry, 85(1), 538-544. Retrieved from [Link]

-

ChemBK. (n.d.). HEXYLBORONIC ACID. Retrieved from [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

- Raines, R. T., & coworkers. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 12(15), 5485-5493.

-

Various Authors. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 113-120. Retrieved from [Link]

- Stella, V. J., & coworkers. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.

-

Raines, R. T., & coworkers. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020894118. Retrieved from [Link]

-

Environmental Health & Safety, University of California, Santa Cruz. (n.d.). Corrosive Storage Guidelines. Retrieved from [Link]

-

Burke, M. D., & coworkers. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. Retrieved from [Link]

-

Raines, R. T., & coworkers. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020894118. Retrieved from [Link]

-

Burke, M. D., & coworkers. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. Retrieved from [Link]

- Various Authors. (2020).

-

Various Authors. (2019). A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. Organic Letters, 21(1), 228-232. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hexylboronic Acid. PubChem Compound Database. Retrieved from [Link]

-

Post Apple Scientific. (2023). 15 Tips for Storing Acids in Your Laboratory. Retrieved from [Link]

-

ChemSrc. (2023). Hexylboronic acid Price from Supplier Brand ThermoFisher. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Covalent organic framework - Wikipedia [en.wikipedia.org]

- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boroxine chemistry and applications: A perspective - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pnas.org [pnas.org]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fishersci.com [fishersci.com]

- 15. chembk.com [chembk.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. laballey.com [laballey.com]

- 20. keyorganics.net [keyorganics.net]

- 21. 15 Tips for Storing Acids in Your Laboratory [postapplescientific.com]

- 22. WERCS Studio - Application Error [assets.thermofisher.com]

- 23. fishersci.com [fishersci.com]

- 24. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexylboronic Acid: A Comprehensive Safety and Handling Guide for Research Professionals

An In-depth Guide to the Safe Synthesis, Handling, and Storage of Hexylboronic Acid for Laboratory Applications

Hexylboronic acid (C₆H₁₅BO₂) is an indispensable alkylboronic acid reagent, widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the synthesis of complex molecules and active pharmaceutical ingredients makes it a common reagent in both academic and industrial laboratories. However, like all chemical reagents, its safe and effective use is predicated on a thorough understanding of its potential hazards and the implementation of robust safety protocols.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the safety data for hexylboronic acid. Moving beyond a simple recitation of Safety Data Sheet (SDS) information, this document synthesizes available data with field-proven laboratory practices to explain the causality behind safety recommendations, ensuring a culture of safety and scientific integrity.

Chemical and Physical Identity

A foundational aspect of safe handling is understanding a substance's physical properties. These characteristics influence storage conditions, appropriate fire-fighting measures, and potential exposure routes. The properties of hexylboronic acid are summarized below.

| Property | Value | Source |

| CAS Number | 16343-08-1 | [1] |

| Molecular Formula | C₆H₁₅BO₂ | [1][2] |

| Molecular Weight | ~130.00 g/mol | [1][2] |

| Appearance | White to off-white flakes or powder | [3] |

| Melting Point | 88 °C | [2] |

| Boiling Point | 226.5 ± 23.0 °C (Predicted) | [3] |

| Flash Point | 90.8 °C | [3] |

| Solubility | Soluble in Methanol; Water solubility: 2.5 g/100 mL | [3] |

| Sensitivity | Air Sensitive, Hygroscopic | [3][4] |

Hazard Identification and GHS Classification

Hexylboronic acid is classified under the Globally Harmonized System (GHS) as an irritant. The primary hazards are associated with direct contact and inhalation of its dust.[1][3]

| GHS Pictogram | Hazard Class | Hazard Statement |

| Warning | Skin Corrosion/Irritation (Category 2) | H315 : Causes skin irritation.[1][5] |

| Warning | Serious Eye Damage/Eye Irritation (Category 2) | H319 : Causes serious eye irritation.[1][5] |

| Warning | Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335 : May cause respiratory irritation.[1][5][6] |

Expert Analysis of Hazards: The irritant nature of boronic acids stems from the electron-deficient boron atom, which acts as a Lewis acid. This allows it to interact with biological nucleophiles, such as amino and hydroxyl groups on proteins and cell membranes, leading to irritation. While valuable for its reactivity in synthesis, this same property necessitates stringent measures to prevent direct contact. Furthermore, as a fine powder, it can easily become airborne, posing a respiratory hazard.

Core Principles of Safe Handling: The Hierarchy of Controls

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective measures for risk reduction. Relying solely on Personal Protective Equipment (PPE) is insufficient; it is the last line of defense.

Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.

-

Engineering Controls : The primary method for controlling exposure to hexylboronic acid dust and vapors is to handle it within a certified chemical fume hood or a ventilated balance enclosure (for weighing).[4][7][8][9] This physically removes the hazard from the user's breathing zone.

-

Administrative Controls : All personnel must be trained on the specific hazards of hexylboronic acid. Standard Operating Procedures (SOPs) for its use, storage, and disposal must be written and readily accessible. Clear labeling of containers and work areas is mandatory.

-

Personal Protective Equipment (PPE) : PPE is used to protect the user from contact after all higher-level controls have been implemented. The specific PPE requirements are detailed in the following section.

Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE are critical for preventing exposure. The following protocol is mandatory when handling hexylboronic acid.

-

Eye and Face Protection : Wear chemical safety goggles that conform to European Standard EN166 or equivalent.[6][7][10] Standard safety glasses with side shields do not provide a sufficient seal to protect against fine powders. A face shield should be worn in addition to goggles if there is a significant risk of splashing or dust generation.

-

Skin Protection :

-

Gloves : Wear nitrile protective gloves.[7][10] Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed promptly using the proper technique to avoid skin contact, and hands should be washed immediately.

-

Clothing : A long-sleeved laboratory coat must be worn and kept fully fastened.[4][7][9] Wear appropriate protective clothing to prevent skin exposure.

-

-

Respiratory Protection : If work is not performed inside a fume hood or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator with a particulate filter (such as an N95 or P100) is required.[8][9][10] Respirator use must be in accordance with a formal respiratory protection program, including fit testing.

Storage and Stability

Hexylboronic acid's stability is influenced by its environment. Improper storage can lead to degradation and affect experimental outcomes.

-

Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] Many suppliers recommend refrigeration or storage in a freezer under -20°C.[3][4][8]

-

Atmosphere : Due to its sensitivity to air and moisture, it is best stored under an inert atmosphere, such as nitrogen or argon.[3][4][10]

-

Causality : Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, especially in the presence of moisture.[1][11] This process is often reversible but can complicate stoichiometry and impact reactivity. Furthermore, boronic acids are susceptible to oxidation, which can be mitigated by excluding air.[12][13]

-

-

Incompatible Materials : Keep away from strong oxidizing agents, strong acids, and strong bases.[4][8][14][15]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure. All laboratory personnel should be familiar with the location of safety showers and eyewash stations.

Caption: Emergency response workflow for different exposure routes to hexylboronic acid.

Step-by-Step First Aid Protocols:

-

Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][16] Remove contact lenses if present and easy to do so.[4][6] Seek immediate medical attention.[3][16]

-

Skin Contact : Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes.[4][6][16] If skin irritation occurs or persists, get medical advice.[16]

-